(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline
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Overview
Description
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline is a chiral isoquinoline derivative. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the tert-butoxycarbonyl (boc) protecting group on the nitrogen atom enhances its stability and makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Starting Material: The synthesis begins with commercially available isoquinoline.
Boc Protection: The nitrogen atom of isoquinoline is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Reduction: The protected isoquinoline undergoes reduction using a suitable reducing agent like lithium aluminum hydride to form the dihydroisoquinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the Boc protection and reduction steps.
Continuous Flow Chemistry: Implementing continuous flow techniques to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Utilized in the design of molecular probes for studying biological processes.
Industrial Applications: Employed in the synthesis of complex organic molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific bioactive molecule synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
®-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline: The enantiomer of the compound with similar chemical properties but different biological activities.
3-Aminomethyl-2-boc-isoquinoline: Lacks the dihydro component, leading to different reactivity and stability.
N-Boc-3,4-dihydroisoquinoline: Similar structure but without the aminomethyl group.
Uniqueness
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline is unique due to its chiral nature and the presence of both the boc protecting group and the aminomethyl group. This combination provides a versatile scaffold for the synthesis of a wide range of bioactive molecules, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYBOYJWGVDLPU-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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